Erythromycin Lactobionate vs. Azithromycin: Clinical Response Rates in Pediatric Mycoplasma pneumoniae Pneumonia
In a real-world evidence study comparing intravenous erythromycin lactobionate versus intravenous azithromycin in hospitalized children with Mycoplasma pneumoniae pneumonia (MPP), erythromycin lactobionate demonstrated a clinical response rate of 91.3% (42/46 patients) compared to 89.1% (41/46 patients) for azithromycin, with no statistically significant difference between treatment arms [1]. The defervescence time was 2.1 ± 0.8 days for erythromycin versus 2.3 ± 0.9 days for azithromycin [1].
| Evidence Dimension | Clinical response rate in pediatric MPP |
|---|---|
| Target Compound Data | 91.3% (42/46 patients); defervescence time 2.1 ± 0.8 days |
| Comparator Or Baseline | Intravenous azithromycin: 89.1% (41/46 patients); defervescence time 2.3 ± 0.9 days |
| Quantified Difference | +2.2 percentage points (non-significant); defervescence difference -0.2 days |
| Conditions | Hospitalized children with Mycoplasma pneumoniae pneumonia; intravenous administration; real-world evidence study |
Why This Matters
This evidence establishes erythromycin lactobionate as therapeutically equivalent to newer macrolides for this indication, supporting formulary retention where cost or availability favors erythromycin.
- [1] Comparative clinical response, safety, and institutional drug use efficiency of intravenous azithromycin versus erythromycin in pediatric Mycoplasma pneumoniae pneumonia: a real-world evidence study. Frontiers in Pharmacology. 2026. View Source
